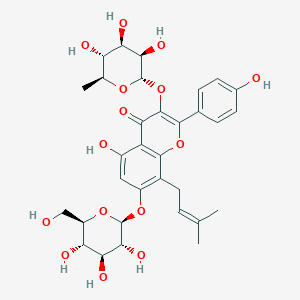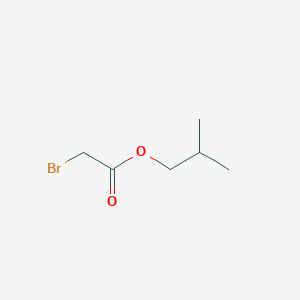
イソブチルブロモアセテート
概要
説明
Isobutyl bromoacetate is a chemical compound . It contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aliphatic ester . Its molecular formula is C6H11BrO2 .
Synthesis Analysis
The synthesis of an ester, such as isobutyl bromoacetate, can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .
Molecular Structure Analysis
The Isobutyl bromoacetate molecule contains a total of 19 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aliphatic ester . Its molecular formula is C6H11BrO2 .
Chemical Reactions Analysis
Esterification reactions are industrially important . In this process, an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . The products of these reactions, esters, are commonly used in various chemical industries .
科学的研究の応用
バイオ燃料の合成
イソブチルブロモアセテートは、特にイソブタノールのバイオ燃料の合成において研究されてきました。イソブタノールは、バイオマス由来の糖から生成できるバイオ燃料です。 イソブチルブロモアセテートの使用を含む合成生化学アプローチによるイソブタノールの生産は、エタノール発酵プロセスを超える高収率、体積生産性、力価を実現しており、有望な結果を示しています .
ポリマー支援脱保護
ポリマー化学の分野では、イソブチルブロモアセテートは、保護されたオリゴ糖の脱保護のためのポリマー支援戦略で使用されます。 この用途は、生物医学研究において重要な意味を持つ、複雑な炭水化物やグリコペプチドミメティクスの合成に不可欠です .
グリコペプチドミメティクスの合成
イソブチルブロモアセテートは、グリコペプチドミメティクスの合成における構造単位として役立ちます。これらは、天然のグリコペプチドを模倣する糖部分を持つペプチド様分子です。 これらの化合物は、炭水化物を含む生物学的プロセスに干渉する能力により、様々な疾患の治療に潜在的な治療応用があります .
コラゲナーゼ阻害剤
この化合物は、コラゲナーゼ阻害剤の合成に使用されます。 コラゲナーゼ阻害剤は、コラーゲンの分解を防ぐ役割を果たし、特定の疾患や老化など、コラーゲンの過剰な分解が起こる状態に有益です .
N-アシルグリシン誘導体の合成
イソブチルブロモアセテートは、N-アシルグリシン誘導体の合成における出発試薬として使用されます。 これらの誘導体は、新規医薬品や治療薬の開発において、医薬品化学において重要です .
無細胞化学生産
革新的な研究では、無細胞化学生産システムにおけるイソブチルブロモアセテートの使用が検討されています。 これらのシステムは、細胞の生存能力の制約なしに化学物質を生産することを目的とし、様々な生化学物質の生産指標を向上させる可能性があります .
原子移動ラジカル重合
この化合物は、ブロック共重合体を製造するために使用される方法である、原子移動ラジカル重合(ATRP)において用途があります。 イソブチルブロモアセテートは、アゾ基でポリマーの末端官能基化に使用できます。アゾ基は、クリックケミストリーの用途で使用されます .
オリゴ糖の脱保護
最後に、イソブチルブロモアセテートは、保護されたオリゴ糖の脱保護のための効率的な戦略に関連しています。 このプロセスは、研究から医薬品まで、幅広い用途で使用されるオリゴ糖の合成に不可欠です .
将来の方向性
Future studies could focus on microbial engineering for the production of isobutanol, a biofuel that could potentially replace gasoline . This could involve improving naturally isolated or non-natural microbial hosts for the enhanced production of isobutanol by utilizing different renewable resources . Another future direction could be the development of cell-free systems for biofuel production, which could potentially exceed the production metrics of even highly developed ethanol fermentation processes .
作用機序
Target of Action
It is known to be a common alkylating agent , which suggests that it may interact with various biological molecules, such as proteins and nucleic acids, by transferring its alkyl group.
Mode of Action
Isobutyl bromoacetate, as an alkylating agent, can donate an alkyl group to its target molecules. This alkylation can lead to changes in the target molecule’s structure and function, potentially altering its activity or interactions with other molecules .
Biochemical Pathways
For instance, alkylation of DNA can lead to mutations, while alkylation of proteins can affect their function .
Result of Action
The molecular and cellular effects of isobutyl bromoacetate’s action would depend on the specific targets it interacts with. As an alkylating agent, it could potentially cause a wide range of effects, from altering protein function to causing DNA damage .
生化学分析
Cellular Effects
Bromoacetyl groups, which are part of the Isobutyl bromoacetate structure, have been shown to have antibacterial properties when introduced into cellulose diacetate .
Molecular Mechanism
It is known to be involved in the synthesis of cephalosporins
Metabolic Pathways
Isobutyl bromoacetate is involved in the synthesis of cephalosporins
特性
IUPAC Name |
2-methylpropyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(2)4-9-6(8)3-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUQDZFAJUNYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334774 | |
| Record name | Isobutyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59956-48-8 | |
| Record name | Isobutyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropyl 2-bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

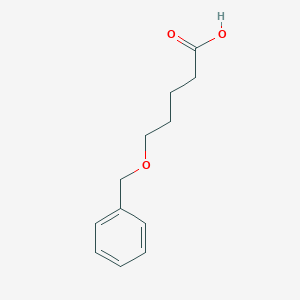
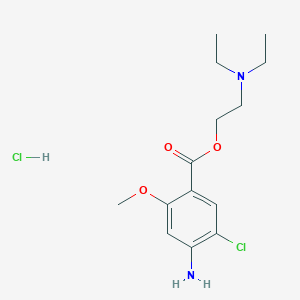



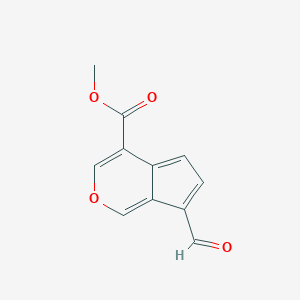


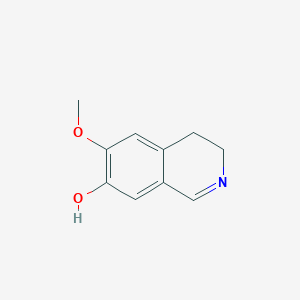
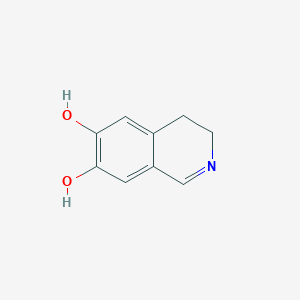
![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)
![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)
![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)
